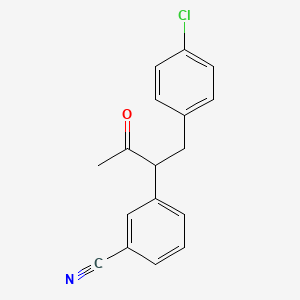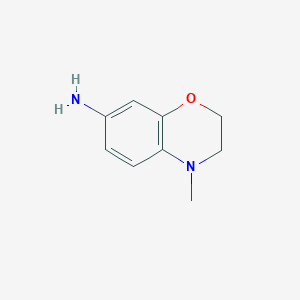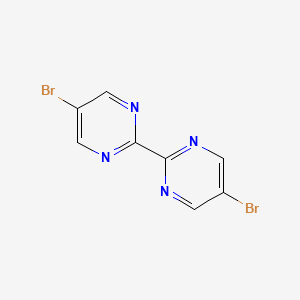
2,2'-Bipyrimidine, 5,5'-dibromo-
Overview
Description
2,2'-Bipyrimidine, 5,5'-dibromo- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Br2BPY and is a member of the bipyridine family of compounds. Br2BPY has a molecular formula of C10H6Br2N4 and a molecular weight of 329.99 g/mol.
Scientific Research Applications
Synthesis of Complex Ligands
5,5’-dibromo-2,2’-bipyrimidine serves as a versatile intermediate for the synthesis of complex ligands through metal-catalyzed coupling reactions. These ligands are essential for creating functional materials and molecular topologies .
Materials Science
Due to its excellent coordination properties, this compound is used in materials science to develop advanced materials with desirable chemical and physical properties .
Biodiagnostics
The compound’s derivatives are utilized in biodiagnostics, where they play a crucial role in the surface recognition and cross-linking of proteins, aiding in the detection and analysis of biological samples .
Photovoltaics
In the field of photovoltaics, 5,5’-dibromo-2,2’-bipyrimidine-based materials are explored for their potential to enhance the efficiency and stability of solar cells .
Organic Light-Emitting Diodes (OLEDs)
The compound is a building block for the synthesis of materials used in OLEDs, contributing to the development of more efficient and durable displays and lighting solutions .
Anion-Binding Properties
Ligands derived from 5,5’-dibromo-2,2’-bipyrimidine exhibit tremendous anion-binding properties, which are valuable in creating sensors and devices for environmental monitoring and chemical analysis .
Mechanism of Action
Target of Action
The primary targets of 2,2’-Bipyrimidine, 5,5’-dibromo- are complex ligands that are synthesized through metal-catalyzed coupling reactions . These ligands are used in materials science and in the synthesis of complex molecular topologies .
Mode of Action
The compound interacts with its targets through a process known as Stille coupling . This process involves the selective stepwise functionalization of the compound, which is detailed and documented in various studies .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of functional materials and complex molecular topologies . These include biodiagnostics, photovoltaics, organic light-emitting diodes, catenanes, and trefoil and pentafoil knots .
Pharmacokinetics
The pharmacokinetic properties of 2,2’-Bipyrimidine, 5,5’-dibromo- The synthesis of the compound is known to be efficiently conducted on a multigram scale from inexpensive starting materials .
Result of Action
The result of the compound’s action is the production of complex ligands that have excellent coordination properties . These ligands are used in the synthesis of functional materials and complex molecular topologies .
Action Environment
The action of 2,2’-Bipyrimidine, 5,5’-dibromo- is influenced by the conditions under which the Stille coupling process occurs . The synthesis of the compound takes 4-5 days, involving the preparation of the key intermediate 2,2’-bipyridine dihydrobromide, its reaction with bromine in a steel bomb reaction vessel, and the isolation and purification of the final product .
properties
IUPAC Name |
5-bromo-2-(5-bromopyrimidin-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N4/c9-5-1-11-7(12-2-5)8-13-3-6(10)4-14-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRAKBLCEALHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C2=NC=C(C=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447828 | |
| Record name | 2,2'-Bipyrimidine, 5,5'-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyrimidine, 5,5'-dibromo- | |
CAS RN |
400859-09-8 | |
| Record name | 2,2'-Bipyrimidine, 5,5'-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




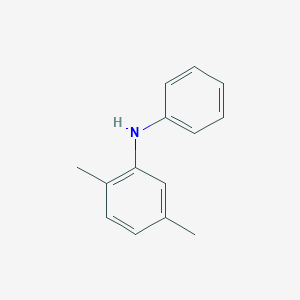
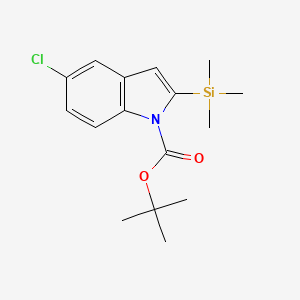
![Benzoic acid, 4,4'-[1,3-propanediylbis(oxy)]bis[5-methoxy-2-nitro-](/img/structure/B1609747.png)
![2,2,2-Trifluoro-1-[3-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1609748.png)
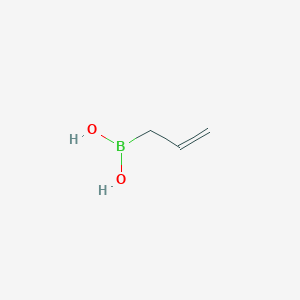

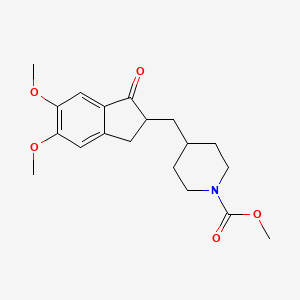

![N,N-dimethyl-N'-[4-methyl-5-nitro-6-oxo-1-(phenylmethoxymethyl)pyrimidin-2-yl]methanimidamide](/img/structure/B1609760.png)
